

# Tosedostat: An In-depth Analysis of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tosedostat** (formerly CHR-2797) is an orally bioavailable, small molecule inhibitor of the M1 family of aminopeptidases, particularly puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase (LTA4H).[1] By inhibiting these metalloenzymes, **Tosedostat** disrupts the cellular machinery responsible for protein degradation and recycling, leading to a depletion of intracellular amino acids.[2][3] This mechanism has shown potential for anti-proliferative, proapoptotic, and anti-angiogenic effects in preclinical models.[1][2] Early-phase clinical trials have explored the safety and efficacy of **Tosedostat** as a monotherapy and in combination with other agents across various hematological malignancies and solid tumors.[4][5][6] This technical guide provides a comprehensive overview of the key findings from these early-phase studies.

## **Mechanism of Action**

**Tosedostat** functions as a metalloenzyme inhibitor, targeting aminopeptidases that are crucial for the final steps of protein recycling, downstream of the proteasome.[2] Its mechanism involves the intracellular conversion to its active acid metabolite, CHR-79888.[2] This active form inhibits aminopeptidases, leading to a selective depletion of the intracellular amino acid pool in tumor cells.[2][3] This amino acid deprivation triggers a cellular stress response, which can inhibit the mammalian target of rapamycin (mTOR) pathway, reduce protein synthesis, and



## Foundational & Exploratory

Check Availability & Pricing

ultimately induce apoptosis in cancer cells.[3][7] Transformed cells appear to be more sensitive to this amino acid deprivation than normal cells.[8]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US FDA removes partial clinical hold on Cell Therapeutics' Tosedostat aminopeptidase inhibitor Clinical Trials Arena [clinicaltrialsarena.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tosedostat: An In-depth Analysis of Early-Phase Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683859#early-phase-clinical-trial-results-for-tosedostat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com